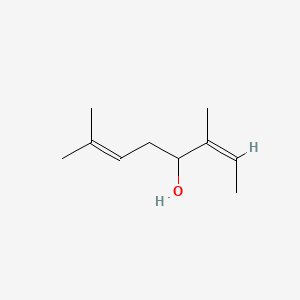

(Z)-3,7-Dimethyl-2,6-octadien-4-ol

Description

Chemical Nomenclature and Stereochemical Definition of (Z)-3,7-Dimethyl-2,6-octadien-4-ol

The systematic name, this compound, precisely describes the molecule's structure. "Octa" indicates an eight-carbon chain. "dien" signifies the presence of two carbon-carbon double bonds, located at the second and sixth positions. The suffix "-ol" and the number "4" pinpoint the location of the hydroxyl (alcohol) group on the fourth carbon. The "(Z)" designation is crucial as it defines the stereochemistry of the double bond at the second position, indicating that the higher priority substituents on each carbon of the double bond are on the same side. The two methyl groups are located at the third and seventh carbon atoms. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C10H18O |

| IUPAC Name | This compound |

| CAS Number | Not explicitly found for the 4-ol, but the related 1-ol is 106-25-2 |

| Molecular Weight | 154.25 g/mol |

| InChI Key | Not explicitly found for the 4-ol, but the related 1-ol is GLZPCOQZEFWAFX-YFHOEESVSA-N |

Positioning of this compound within Monoterpenoid Classification and Isomeric Context

Monoterpenoids are broadly classified based on their carbon skeleton into acyclic, monocyclic, and bicyclic structures. This compound is an acyclic monoterpenoid, meaning its carbon chain is not arranged in a ring.

The isomeric context of this compound is critical to understanding its chemical uniqueness. Isomers are molecules that have the same molecular formula but different structural arrangements. The most common isomers of this structural framework are geraniol (B1671447) and nerol (B1678202), which are both 3,7-dimethyl-2,6-octadien-1-ols. Geraniol is the (E)-isomer, while nerol is the (Z)-isomer. wikipedia.orgwikipedia.org The position of the hydroxyl group at the 4th carbon in the subject compound distinguishes it from these more common isomers. nih.gov Other isomers include linalool (B1675412), which has the hydroxyl group at the 3rd position, and various other positional and stereoisomers. bibliotekanauki.pluni.lu

Table 2: Comparison of this compound with Related Isomers

| Compound | IUPAC Name | Position of -OH | Stereochemistry at C2=C3 |

| This compound | This compound | 4 | Z |

| Nerol | (Z)-3,7-Dimethyl-2,6-octadien-1-ol | 1 | Z |

| Geraniol | (E)-3,7-Dimethyl-2,6-octadien-1-ol | 1 | E |

| Linalool | 3,7-Dimethyl-1,6-octadien-3-ol | 3 | - |

Research Significance and Contextualization within Contemporary Organic Chemistry and Natural Product Studies

While much of the research on C10H18O monoterpenoid alcohols has focused on the commercially significant fragrance and flavor compounds geraniol and nerol, the study of less common isomers like this compound is of growing interest. 1source.comnih.gov The specific placement of the hydroxyl group can significantly influence the molecule's chemical reactivity, physical properties, and biological activity.

In contemporary organic chemistry, the synthesis of specific isomers of natural products is a key area of research. The total synthesis of related but different natural bioactive compounds, such as 3,7-dimethyl-7-hydroxy-2-octen-1,6-olide and 3,7-dimethyl-2,6-octadien-1,6-olide, has been achieved using readily available starting materials like cis-geraniol. nih.gov These syntheses often involve multiple steps of oxidation, cyclization, and dehydration. nih.gov The development of stereoselective synthetic routes to produce compounds like this compound with high purity is a challenge that drives innovation in synthetic methodologies.

From a natural products perspective, the isolation and characterization of novel monoterpenoids from various plant species and microorganisms contribute to our understanding of biodiversity and chemodiversity. While (Z)-3,7-dimethyl-2,6-octadien-1-ol (nerol) is found in many essential oils, including those from lemongrass, hops, and neroli oil, the natural occurrence of the 4-ol isomer is less documented. wikipedia.orgpherobase.com The transformation of abundant monoterpenes like geraniol into other valuable compounds using methods like catalysis with natural minerals is an area of active investigation. bibliotekanauki.plresearchgate.net Such research can lead to the discovery of new compounds with unique properties and potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

85676-94-4 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(2Z)-3,7-dimethylocta-2,6-dien-4-ol |

InChI |

InChI=1S/C10H18O/c1-5-9(4)10(11)7-6-8(2)3/h5-6,10-11H,7H2,1-4H3/b9-5- |

InChI Key |

DBDAINYAWYUITG-UITAMQMPSA-N |

Isomeric SMILES |

C/C=C(/C)\C(CC=C(C)C)O |

Canonical SMILES |

CC=C(C)C(CC=C(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for Z 3,7 Dimethyl 2,6 Octadien 4 Ol

Retrosynthetic Analysis for (Z)-3,7-Dimethyl-2,6-octadien-4-ol

A logical retrosynthetic disconnection of the target molecule, this compound, involves breaking the C4-C5 bond. This bond is strategically positioned between the stereogenic center and the diene system. This disconnection leads to two key synthons: a nucleophilic C4 fragment, which can be derived from a (Z)-configured vinyl organometallic reagent, and an electrophilic C4 fragment, represented by isovaleraldehyde (B47997).

This retrosynthetic approach simplifies the complex structure into more readily available or synthetically accessible starting materials. The primary challenge then becomes the stereocontrolled formation of both the (Z)-double bond in the vinyl nucleophile and the chiral hydroxyl group during the coupling reaction.

Stereoselective Construction of the (Z)-Double Bond and the Chiral Center at C-4

The crux of synthesizing this compound lies in the ability to selectively control the geometry of the trisubstituted alkene and the chirality of the secondary alcohol.

Strategies for the Stereocontrolled Synthesis of the Diene Moiety

Achieving the (Z)-geometry of the C2-C3 double bond is a significant synthetic hurdle. Several methods can be employed to construct this moiety with high stereoselectivity. One effective strategy involves the use of vinylzinc reagents. A one-pot, stereospecific process can be utilized, starting from the hydroboration of a 1-bromo-1-alkyne with dicyclohexylborane. Subsequent treatment with tert-butyllithium (B1211817) and transmetalation with diethylzinc (B1219324) generates a (Z)-disubstituted vinylzinc reagent. This reagent can then react with an appropriate aldehyde to form the desired (Z)-allylic alcohol with high isomeric purity. organic-chemistry.orgnih.gov

Another approach to (Z)-dienes involves the thermal rearrangement of 5-amino-2,4-pentadienals, known as Zincke aldehydes, which can yield Z-α,β,γ,δ-unsaturated amides with excellent stereoselectivity. mdpi.com While not a direct route to the target alcohol, this method highlights a powerful strategy for establishing the (Z)-diene system, which could be further elaborated.

| Method | Key Reagents | Stereoselectivity | Reference |

| Vinylzinc Reagent | Dicyclohexylborane, t-BuLi, Et2Zn | High (Z)-selectivity | organic-chemistry.orgnih.gov |

| Zincke Aldehyde Rearrangement | Pyridinium (B92312) salts, secondary amines | Excellent (Z)-selectivity for amides | mdpi.com |

Asymmetric Introduction of the Hydroxyl Group at C-4

The creation of the chiral center at C-4 with a specific configuration requires an asymmetric synthetic approach. The addition of the (Z)-vinyl nucleophile to an aldehyde can be rendered enantioselective through the use of chiral catalysts or auxiliaries.

Catalytic asymmetric allylation of aldehydes is a well-established method for producing enantiomerically enriched homoallylic alcohols. nih.gov For instance, chiral phosphoric acids have been shown to catalyze the enantioselective addition of allylboronates to aldehydes, affording homoallylic alcohols with high enantiomeric excess. nih.gov Similarly, chiral N-oxides, such as QUINOX, can catalyze the allylation of aldehydes with allyltrichlorosilanes, although the enantioselectivity can be dependent on the electronic properties of the aldehyde.

In the context of the retrosynthetic plan, the asymmetric addition of the pre-formed (Z)-vinylzinc reagent to isovaleraldehyde in the presence of a chiral ligand or catalyst would be a direct route to the target molecule. For example, the use of a catalyst derived from (-)-MIB (N-methylephedrine) in conjunction with dialkylzinc reagents has been shown to induce high enantioselectivity in the addition of vinylzinc species to aldehydes. nih.gov To suppress the non-catalyzed background reaction, additives like tetraethylethylenediamine (TEEDA) can be crucial. nih.gov

| Catalyst/Auxiliary System | Type of Reaction | Key Features | Reference |

| Chiral Phosphoric Acid | Asymmetric allylation with allylboronates | High enantioselectivity for a broad substrate scope. | nih.gov |

| (-)-MIB/Dialkylzinc | Asymmetric vinylation with vinylzinc reagents | High enantiomeric excess achievable, requires an inhibitor for background reaction. | nih.gov |

Derivatization from Related Monoterpenoid Precursors

An alternative and often practical approach to synthesizing this compound is through the chemical modification of abundant, structurally similar monoterpenoids such as nerol (B1678202) and geraniol (B1671447).

Chemical Transformations from Structurally Similar Isoprenoids

Nerol ((Z)-3,7-dimethylocta-2,6-dien-1-ol) possesses the correct (Z)-geometry at the C2-C3 double bond. mdpi.com A synthetic route starting from nerol would involve a two-step sequence: selective oxidation of the primary alcohol at C1 to the corresponding aldehyde, followed by a nucleophilic addition of an appropriate C1 unit (e.g., a methyl organometallic reagent) to the aldehyde carbonyl to generate the secondary alcohol at C1, which would then be followed by a reaction to introduce the hydroxyl group at C4. A more direct approach would be the selective oxidation of nerol to neral (B7780846) ((Z)-3,7-dimethylocta-2,6-dienal). chemicalbook.com Subsequent Grignard reaction with an isobutylmagnesium halide would install the isobutyl group and generate the hydroxyl at C4.

Similarly, geraniol ((E)-3,7-dimethylocta-2,6-dien-1-ol) could be a starting material, although this would necessitate an additional step to invert the stereochemistry of the C2-C3 double bond, which adds complexity to the synthesis.

A reported synthesis of the isomeric (Z)-3,7-dimethylocta-2,6-dien-1-ol (nerol) involves the reduction of methyl (Z)-3,7-dimethylocta-2,6-dienoate with lithium aluminum hydride. prepchem.com This highlights that if a suitable C4-keto-(Z)-diene precursor could be synthesized, a stereoselective reduction would be a viable final step.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be envisioned to make the synthesis more sustainable.

The use of biocatalysis offers a powerful green alternative for the stereoselective introduction of the hydroxyl group. Whole-cell biocatalysts, such as those from Daucus carota (carrot) roots, can reduce ketones to chiral alcohols with high enantioselectivity in aqueous media under mild conditions. rsc.org If a suitable prochiral ketone precursor to the target molecule were available, a biocatalytic reduction could provide a highly efficient and environmentally benign route to the desired stereoisomer. Lipase-mediated kinetic resolution is another well-established biocatalytic method for obtaining enantiomerically pure alcohols and their esters. mdpi.comnih.gov

Furthermore, the choice of solvents and catalysts is crucial. Utilizing water as a solvent, minimizing the use of protecting groups, and employing catalytic rather than stoichiometric reagents are all tenets of green chemistry that can be applied. numberanalytics.com For instance, developing catalytic C-C bond-forming reactions that proceed under mild conditions with high atom economy would be a significant green advancement. numberanalytics.com The use of heterogeneous catalysts, which can be easily recovered and reused, also contributes to a more sustainable process. acs.org Biocatalytic approaches are increasingly being used for the synthesis of complex molecules, including terpenoids, offering advantages in terms of selectivity and reduced environmental impact. nih.govacs.org

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

| Biocatalytic Reduction | Asymmetric reduction of a prochiral ketone precursor to the C4 alcohol. | High enantioselectivity, mild reaction conditions, aqueous media. |

| Lipase-Mediated Resolution | Kinetic resolution of a racemic mixture of this compound. | Access to both enantiomers, high selectivity. |

| Use of Greener Solvents | Performing reactions in water or other environmentally benign solvents. | Reduced toxicity and environmental impact. |

| Heterogeneous Catalysis | Employing solid-supported catalysts for C-C bond formation or reduction steps. | Ease of catalyst recovery and reuse. |

Catalytic Processes for Enhanced Efficiency and Selectivity

The development of catalytic systems is crucial for enhancing the efficiency and selectivity of chemical transformations. In the context of linalool (B1675412) synthesis, various catalysts have been investigated to promote specific reaction pathways and improve yields.

One notable approach involves the selective catalytic hydrogenation of dehydrolinalool. This method has been shown to produce linalool with high conversion rates and yields, exceeding 99% under optimized conditions. The process typically employs catalysts such as palladium, rhodium, platinum, or nickel on supports like aluminum oxide (Al₂O₃) or calcium carbonate (CaCO₃). chemicalbook.com To further enhance selectivity, these catalysts are often modified with promoters like lead, bismuth, or manganese, and regulated with compounds such as pyridine (B92270) or quinoline. chemicalbook.com

Another significant catalytic method is the transformation of geraniol, the (E)-isomer of 3,7-dimethyl-2,6-octadien-1-ol, into linalool. Studies have demonstrated the use of natural mineral bentonite (B74815) as a catalyst for this isomerization. bibliotekanauki.pl This process can be conducted under solvent-free conditions, which offers environmental benefits. The reaction temperature and catalyst concentration are critical parameters that influence the conversion of geraniol and the selectivity towards linalool. bibliotekanauki.pl For instance, at 80°C, the selectivity for linalool can reach approximately 34 mol%. bibliotekanauki.pl

Furthermore, the epoxidation of linalool using a robust, non-noble cobalt catalyst has been explored to produce linalool epoxide, a valuable intermediate. This catalytic system demonstrates high efficiency and reusability under mild reaction conditions. researchgate.netkaust.edu.sa While this is a derivative, the principles of using selective catalysts can be applied to the synthesis of the parent alcohol.

| Catalyst System | Substrate | Product | Key Findings |

| Pd, Rh, Pt, or Ni on Al₂O₃ or CaCO₃ | Dehydrolinalool | Linalool | Conversion and yield >99% at 60°C and 0.4 MPa. chemicalbook.com |

| Bentonite Clay | Geraniol | Linalool | Solvent-free conditions; Linalool selectivity of ~34 mol% at 80°C. bibliotekanauki.pl |

| Cobalt on Silica | Linalool | Linalool Epoxide | High yields and catalyst reusability under mild conditions. researchgate.netkaust.edu.sa |

Solvent-Free and Atom-Economical Synthetic Pathways

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that are both solvent-free and atom-economical. Such processes minimize waste and reduce the environmental impact of chemical production.

The isomerization of geraniol to linalool using bentonite as a catalyst is a prime example of a solvent-free process. bibliotekanauki.pl By eliminating the need for a solvent, this method reduces volatile organic compound (VOC) emissions and simplifies product purification. The reaction is carried out under atmospheric pressure, further contributing to its operational simplicity and safety. bibliotekanauki.pl

Another innovative solvent-free approach involves the conversion of linalool to methylcyclopentadiene (B1197316) dimers using ruthenium metathesis catalysts. researchgate.netnih.gov This reaction proceeds with high selectivity and quantitative yield, demonstrating the potential of metathesis in biomass valorization. While the product is not the target compound itself, the methodology highlights the feasibility of conducting complex transformations in the absence of solvents.

Atom economy, a concept that measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key metric for sustainable synthesis. jocpr.comnumberanalytics.com Rearrangement reactions, such as the isomerization of geraniol to linalool, are inherently atom-economical as they involve the reorganization of atoms within a molecule without the loss of any atoms as byproducts. nih.gov

| Synthetic Pathway | Key Features | Relevance to this compound Synthesis |

| Isomerization of Geraniol | Solvent-free, catalyzed by bentonite. bibliotekanauki.pl | Direct, atom-economical route to linalool. |

| Metathesis of Linalool | Solvent-free, catalyzed by ruthenium complexes. researchgate.netnih.gov | Demonstrates potential for advanced solvent-free transformations. |

| Pyrolysis of cis-2-Pinanol | Utilizes a renewable feedstock. core.ac.uk | A potential route from turpentine, though selectivity is a challenge. |

Chemical Reactivity and Transformation Studies of Z 3,7 Dimethyl 2,6 Octadien 4 Ol

Reactions Involving the C-4 Hydroxyl Functionality

The secondary hydroxyl group at the C-4 position is a key site for functionalization, allowing for the introduction of various organic moieties through esterification and etherification, as well as its oxidation to the corresponding ketone.

The esterification of (Z)-3,7-Dimethyl-2,6-octadien-4-ol can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst. These reactions lead to the formation of the corresponding esters, which can have applications in fragrance and flavor chemistry. The choice of reagents and reaction conditions can influence the yield and selectivity of the esterification process.

Similarly, etherification of the C-4 hydroxyl group can be accomplished using various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form the desired ether.

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetic anhydride, Pyridine (B92270) | (Z)-3,7-Dimethylocta-2,6-dien-4-yl acetate |

| Esterification | Benzoyl chloride, Triethylamine | (Z)-3,7-Dimethylocta-2,6-dien-4-yl benzoate |

The secondary alcohol functionality at C-4 can be oxidized to the corresponding ketone, (Z)-3,7-Dimethylocta-2,6-dien-4-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often dictated by the desired selectivity and reaction conditions. Milder reagents are generally preferred to avoid over-oxidation or side reactions involving the double bonds.

Commonly used oxidants for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). These reagents are known for their ability to selectively oxidize secondary alcohols to ketones without affecting other functional groups in the molecule.

Table 2: Oxidation of this compound

| Oxidizing Agent | Product |

|---|---|

| Pyridinium chlorochromate (PCC) | (Z)-3,7-Dimethylocta-2,6-dien-4-one |

Reactions at the Olefinic Double Bonds (C2=C3 and C6=C7)

The two carbon-carbon double bonds in this compound are susceptible to a range of addition reactions, including catalytic hydrogenation and electrophilic additions. The presence of the hydroxyl group can influence the regioselectivity and stereoselectivity of these reactions.

Catalytic hydrogenation of this compound results in the saturation of one or both of the double bonds, leading to the formation of the corresponding saturated or partially saturated alcohols. The choice of catalyst and reaction conditions can control the extent of hydrogenation. For example, using a less active catalyst or milder conditions may allow for the selective hydrogenation of the less substituted C6=C7 double bond.

The stereochemical outcome of the hydrogenation is influenced by the directing effect of the C-4 hydroxyl group and the steric hindrance around the double bonds. The hydrogen atoms are typically delivered to the less hindered face of the double bond.

Table 3: Potential Products of Catalytic Hydrogenation

| Product |

|---|

| (Z)-3,7-Dimethyloct-2-en-4-ol |

The double bonds of this compound can undergo electrophilic addition with reagents such as hydrohalic acids (e.g., HBr) or water in the presence of an acid catalyst. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a more stable carbocation intermediate.

The presence of the C-4 hydroxyl group introduces the possibility of intramolecular cyclization following an initial electrophilic attack on one of the double bonds. The hydroxyl group can act as an internal nucleophile, attacking the carbocation intermediate to form a cyclic ether. The size of the resulting ring will depend on which double bond is attacked and the conformation of the molecule during cyclization.

Rearrangement Chemistry of the Octadienyl Skeleton

The carbon skeleton of this compound is susceptible to rearrangements, particularly under acidic conditions or upon heating. These rearrangements can lead to the formation of various isomeric structures, including cyclic and acyclic compounds.

One possible rearrangement is an allylic rearrangement, where the C-4 hydroxyl group migrates to the C-2 position, with a corresponding shift of the double bond. This type of rearrangement is often acid-catalyzed and proceeds through a carbocation intermediate. Another potential transformation is the Cope rearrangement, a youtube.comyoutube.com-sigmatropic rearrangement that can occur in diene systems. While the parent compound is not a 1,5-diene, certain reaction conditions could potentially lead to intermediates that can undergo such rearrangements.

Synthesis of Advanced Derivatives for Specific Academic Applications

The academic interest in this compound and its isomers, such as nerol (B1678202) ((2Z)-3,7-dimethylocta-2,6-dien-1-ol), lies in their potential as scaffolds for generating structurally diverse and biologically active compounds. Researchers have developed synthetic routes to a range of derivatives, including amides, epoxides, esters, and heterocyclic compounds, each tailored for a specific investigative purpose.

One significant area of research has been the synthesis of amide and epoxy amide derivatives for the evaluation of their fungicidal properties. While these syntheses often commence from the corresponding carboxylic acid, the acid itself is readily prepared from the parent alcohol, nerol, through a two-step oxidation process. This initial oxidation highlights the reactivity of the primary alcohol group. The resulting (Z)-3,7-dimethyl-2,6-octadienoic acid can then be converted to its acid chloride, which subsequently reacts with various aromatic and aliphatic amines to produce a library of amide derivatives. mdpi.com Further chemical transformation of these amides via epoxidation of the C6-C7 double bond using an oxidizing agent like peroxyacetic acid yields 6,7-epoxy analogues. mdpi.com

The academic application of these derivatives is to probe structure-activity relationships in the search for new antifungal agents. For instance, studies have shown that certain amide derivatives exhibit significant inhibition of fungal growth against pathogens like Rhizoctonia solani. mdpi.com The systematic variation of the amine substituent allows for a detailed investigation into how different chemical functionalities impact biological activity.

| Derivative Type | Research Application | Key Findings |

| (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives | Fungicidal activity screening | Certain derivatives showed high inhibition rates (e.g., 94.0%, 93.4%, and 91.5%) against R. solani. mdpi.com |

| 6,7-epoxy analogues of octadienamides | Investigation of the role of the epoxy moiety on fungicidal activity | The introduction of the epoxy group was designed to enhance compound stability and modulate biological activity. mdpi.com |

Another avenue of academic inquiry involves the transformation of the parent alcohol into other terpenoid structures through catalytic processes. For example, studies on the E-isomer, geraniol (B1671447), have demonstrated its conversion into valuable compounds like linalool (B1675412), β-pinene, and ocimene using natural mineral catalysts such as bentonite (B74815). bibliotekanauki.pl These investigations are crucial for understanding reaction mechanisms and developing sustainable catalytic systems for the synthesis of fine chemicals. The choice of catalyst and reaction conditions can be tuned to selectively favor the formation of specific isomers or cyclized products, providing a platform for fundamental studies in catalysis and organic synthesis.

The esterification of this compound and its isomers is another important chemical transformation for creating derivatives with specific academic uses. For instance, (Z)-3,7-Dimethyl-2,6-octadienyl decanoate (B1226879) has been identified as a semiochemical, a compound used in chemical communication between organisms. pherobase.com The synthesis of such esters is typically a straightforward reaction between the alcohol and the corresponding acyl chloride or carboxylic acid. These derivatives are invaluable tools in chemical ecology research, particularly in studies related to insect pheromones and allomones, and for developing environmentally benign methods of pest control.

Furthermore, the fundamental reactivity of the alcohol can be exploited to produce simpler derivatives like formates. Neryl formate, for example, is synthesized from nerol and formic acid. nist.gov While these may have commercial applications, in an academic context, they can serve as model compounds for studying reaction kinetics and mechanisms of esterification.

The synthesis of more complex derivatives, such as heterocyclic compounds, represents a frontier in the academic application of monoterpenoid scaffolds. For example, research into anti-Alzheimer's agents has involved the synthesis of novel 1,2,4-oxadiazole-based derivatives. nih.gov While not directly starting from this compound, these studies exemplify how relatively simple, linear molecules can be used as building blocks for constructing complex heterocyclic systems with specific biological targets. The functional groups on the monoterpenoid backbone could serve as anchor points for the assembly of such intricate molecular architectures.

Biosynthesis and Biotransformation Pathways Relevant to Z 3,7 Dimethyl 2,6 Octadien 4 Ol

General Principles of Isoprenoid Biosynthesis (Mevalonate and Methylerythritol Phosphate (B84403) Pathways)

The biosynthesis of the universal isoprenoid precursors, IPP and DMAPP, occurs through two primary and distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) pathway. nih.govacs.org

The Mevalonate (MVA) pathway typically operates in eukaryotes, archaea, and some bacteria. nih.gov It commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), a rate-limiting step in the pathway. frontiersin.org Subsequent phosphorylation and decarboxylation of MVA lead to the formation of IPP, which can be isomerized to DMAPP.

In contrast, the Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, is prevalent in most bacteria, green algae, and plant plastids. nih.govfrontiersin.org This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to yield 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is then converted to MEP by DXP reductoisomerase (DXR). frontiersin.org A series of subsequent enzymatic reactions transforms MEP into both IPP and DMAPP. nih.gov

The existence of these two distinct pathways highlights the metabolic diversity across different life forms for the production of the essential isoprenoid precursors. nih.gov

Postulated Enzymatic Mechanisms for the Formation of (Z)-3,7-Dimethyl-2,6-octadien-4-ol in Biological Systems

While direct enzymatic synthesis of this compound has not been extensively documented, its formation can be postulated based on the known biochemistry of related acyclic monoterpenoids. This compound is an isomer of the more commonly studied linalool (B1675412) oxides. The biosynthesis likely involves the action of specific terpene synthases and cytochrome P450 monooxygenases on a geranyl pyrophosphate (GPP) precursor.

The initial step in the formation of acyclic monoterpenoids is the condensation of IPP and DMAPP by geranyl pyrophosphate synthase to produce GPP. researchgate.net From GPP, a variety of terpene synthases (TSs) can catalyze complex cyclization and rearrangement reactions. nih.gov In the case of this compound, a putative linalool synthase (LIS) could catalyze the isomerization of GPP to (S)-linalool. Subsequently, a cytochrome P450 monooxygenase could hydroxylate (S)-linalool at the C4 position to yield the target compound. This is analogous to the formation of other hydroxylated monoterpenoids.

The stereochemistry and regioselectivity of the reactions are critical in determining the final structure of the monoterpenoid. The formation of the Z-configuration at the C2-C3 double bond would likely be determined by the specific terpene synthase involved. The subsequent hydroxylation at the C4 position would be governed by the regioselectivity of the specific cytochrome P450 enzyme. Studies on the biotransformation of linalool to linalool oxides have demonstrated the high stereoselectivity of microbial enzymes. For instance, Corynespora cassiicola has been shown to produce predominantly (2R)-configured linalool oxides from (R)-(-)-linalool, suggesting that specific enzymes are responsible for the observed stereochemistry. nih.gov A similar enzymatic control would be expected in the formation of this compound.

Microbial and Plant Biotransformation Potential of this compound

The biotransformation of monoterpenoids by microorganisms and plants is a well-established field, driven by the search for novel flavors, fragrances, and bioactive compounds. researchgate.netnih.gov While there is no direct research on the biotransformation of this compound as a substrate, the extensive literature on the transformation of its isomers and precursors provides a strong basis for predicting its potential bioconversion pathways.

Isolated enzymes, particularly from microbial sources, have been used to carry out specific transformations on monoterpenoids. For instance, lipases have been used for the resolution of linalool oxide isomers. acs.org It is conceivable that dehydrogenases could oxidize the hydroxyl group of this compound to a ketone, or that glycosyltransferases could attach a sugar moiety to the hydroxyl group, thereby altering its properties.

Whole-cell biocatalysis offers the advantage of utilizing the entire metabolic machinery of a microorganism for multi-step transformations. Numerous fungi and bacteria have been shown to transform acyclic monoterpenoids. For example, various strains of Aspergillus niger can convert (S)-(+)-linalool into furanoid and pyranoid linalool oxides. acs.orgnih.gov Similarly, Botrytis cinerea is known to transform linalool into various hydroxylated derivatives. researchgate.net Yeast species from the genera Debaryomyces, Kluyveromyces, and Pichia have also demonstrated the ability to biotransform geraniol (B1671447) and nerol (B1678202) into other monoterpenes like linalool and α-terpineol. nih.gov

Based on these findings, it is highly probable that various microbial strains could mediate the oxidation, reduction, isomerization, or conjugation of this compound, leading to a range of novel derivatives.

Spectroscopic Characterization and Advanced Analytical Techniques for Z 3,7 Dimethyl 2,6 Octadien 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For (Z)-3,7-Dimethyl-2,6-octadien-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to confirm its constitution and the Z-geometry of the C2=C3 double bond.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its unique structural features. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Olefinic Protons: The protons on the double bonds (H-2 and H-6) would appear in the downfield region, typically between 5.0 and 6.0 ppm. The coupling constant between the H-2 and the hydroxyl-bearing methine proton (H-4) would provide crucial information.

Hydroxyl-bearing Methine Proton: The proton at C-4 (H-4), being attached to a carbon bearing an oxygen atom, would be expected to resonate in the range of 4.0-4.5 ppm. Its multiplicity would be a doublet of triplets (or more complex if coupled to protons on C-5).

Allylic Protons: The methylene (B1212753) protons at C-5, situated between two double bonds and adjacent to the hydroxyl-bearing carbon, would likely appear as a multiplet around 2.0-2.5 ppm.

Methyl Protons: The spectrum would show distinct signals for the four methyl groups. The methyl group at C-3 would be expected to have a chemical shift influenced by the Z-configuration of the double bond. The two methyl groups at C-7 would likely be diastereotopic and could potentially show slightly different chemical shifts, appearing as singlets or doublets depending on the coupling with H-6.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Olefinic Carbons: The four sp² hybridized carbons of the two double bonds (C-2, C-3, C-6, and C-7) would be observed in the downfield region of the spectrum, typically between 120 and 145 ppm.

Hydroxyl-bearing Carbon: The carbon atom C-4, attached to the hydroxyl group, would resonate in the range of 65-75 ppm.

Aliphatic Carbons: The sp³ hybridized carbons, including the methylene carbon (C-5) and the four methyl carbons, would appear in the upfield region of the spectrum.

Predicted NMR Data for this compound

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~5.4-5.6 | d |

| H-4 | ~4.1-4.3 | t |

| H-5 | ~2.1-2.3 | m |

| H-6 | ~5.0-5.2 | t |

| CH₃ at C-3 | ~1.7-1.8 | s |

| CH₃ at C-7 | ~1.6-1.7 | s |

| CH₃ at C-7 | ~1.6-1.7 | s |

| OH | Variable | s |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (CH₃ at C-3) | ~20-25 |

| C-2 | ~125-130 |

| C-3 | ~135-140 |

| C-4 | ~70-75 |

| C-5 | ~35-40 |

| C-6 | ~120-125 |

| C-7 | ~130-135 |

| C-8 (CH₃ at C-7) | ~15-20 |

| C-9 (CH₃ at C-7) | ~25-30 |

| C-10 (CH₃ at C-3) | ~15-20 |

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry, a series of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between H-2 and H-4, H-4 and the H-5 protons, and the H-5 protons and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry, particularly the geometry of the double bonds. For the (Z)-isomer, a NOESY experiment would be expected to show a spatial correlation (through-space interaction) between the methyl protons at C-3 and the methine proton at H-2.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry would be employed to determine the precise molecular formula of this compound. With a nominal molecular weight of 154 g/mol for the molecular formula C₁₀H₁₈O, HRMS can measure the mass with high accuracy, allowing for the differentiation from other compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M]⁺•) which is then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For an allylic alcohol like this compound, characteristic fragmentation pathways would include:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da), leading to a prominent peak at m/z 136.

Allylic Cleavage: Cleavage of the C-C bond adjacent to the double bond is a favorable process. youtube.com For this molecule, cleavage of the C4-C5 bond would be a significant pathway.

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can also occur in unsaturated alcohols, leading to characteristic fragment ions. youtube.com The fragmentation of allylic alcohols can be complex due to rearrangements of the molecular ion. rsc.org

Predicted Mass Spectrometry Fragmentation Data

Interactive Table: Predicted Key MS/MS Fragments

| m/z | Proposed Fragment |

| 154 | [M]⁺• (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 136 | [M - H₂O]⁺• |

| 121 | [M - H₂O - CH₃]⁺ |

| 93 | [C₇H₉]⁺ |

| 69 | [C₅H₉]⁺ |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter at the C-4 position, it can exist as a pair of enantiomers, (4R)- and (4S)-. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

The separation is achieved using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and thus their separation. The synthesis of chiral tertiary alcohols is a challenging area in organic chemistry, and their resolution is of significant interest. researchgate.net

For tertiary allylic alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. sigmaaldrich.com The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a polar organic mode, is critical for achieving optimal separation. thegoodscentscompany.com The development of a successful chiral separation method would involve screening different CSPs and mobile phase compositions to find the conditions that provide the best resolution between the (4R)- and (4S)-enantiomers of this compound. The separation of chiral tertiary alcohols can be challenging due to steric hindrance around the chiral center. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. The use of chiral stationary phases in the gas chromatograph allows for the separation of enantiomers, which are otherwise indistinguishable by conventional GC columns.

Chiral capillary columns, often containing derivatized cyclodextrins, are employed to achieve enantiomeric separation. gcms.cz These cyclodextrin-based stationary phases create a chiral environment where the enantiomers of the analyte exhibit different affinities, leading to different retention times. For instance, a study on the stereoisomers of nerolidol, a structurally similar sesquiterpene alcohol, demonstrated successful separation of its four stereoisomers using a chiral cyclodextrin (B1172386) stationary phase in GC analysis. uni-frankfurt.de The mass spectrometer then provides structural information, confirming the identity of the separated isomers. The mass spectrum of nerolidol, for example, shows a characteristic mass-to-charge ratio (m/z) that aids in its identification. researchgate.net

Table 1: GC-MS Parameters for Chiral Analysis

| Parameter | Value |

|---|---|

| Column Type | Chiral Capillary Column (e.g., derivatized β-cyclodextrin) |

| Stationary Phase | e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin |

| Detector | Mass Spectrometer (MS) |

| Application | Separation and identification of enantiomers of chiral compounds. |

This table presents typical parameters for the GC-MS analysis of chiral compounds. Specific conditions may vary depending on the exact analyte and instrumentation.

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) is another essential technique for the separation of chiral compounds. nih.gov Similar to GC, HPLC can utilize chiral stationary phases (CSPs) to resolve enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for this purpose. nih.gov

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to differential retention. For compounds that are difficult to separate directly, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a non-chiral column. aocs.orgnih.gov The choice of mobile phase is also critical and is optimized to achieve the best separation. nih.gov

A study on the separation of linalool (B1675412), an isomer of 3,7-Dimethyl-2,6-octadien-4-ol, utilized a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water. nih.govresearchgate.net While this was for the quantification of linalool in general, the principle of using HPLC for the analysis of these terpenols is well-established.

Table 2: HPLC Parameters for Chiral Separation

| Parameter | Value |

|---|---|

| Column Type | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Typically a mixture of organic solvents (e.g., acetonitrile, methanol) and water. nih.gov |

| Detector | UV or Mass Spectrometer (MS) |

| Application | Enantioselective analysis and purification of chiral compounds. nih.gov |

This table outlines common parameters for the HPLC separation of chiral compounds. The specific conditions are dependent on the analyte and the column used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl (-OH) group and carbon-carbon double bonds (C=C).

The presence of the hydroxyl group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration will appear in the 1000-1300 cm⁻¹ region. The C=C stretching vibrations of the two double bonds will result in absorptions around 1650-1680 cm⁻¹. The specific positions of these bands can provide further information about the structure of the molecule. The NIST WebBook provides IR spectral data for related compounds like nerol (B1678202) ((Z)-3,7-dimethylocta-2,6-dien-1-ol) and geraniol (B1671447) ((E)-3,7-dimethylocta-2,6-dien-1-ol), which show these characteristic peaks. nist.govnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Hydroxyl (-OH) | 3200 - 3600 | Broad absorption due to hydrogen bonding |

| C-O Stretch | 1000 - 1300 | Stretching vibration of the carbon-oxygen bond |

This table summarizes the expected IR absorption bands for the key functional groups in this compound based on general spectroscopic principles and data from similar compounds.

Theoretical and Computational Chemistry Studies of Z 3,7 Dimethyl 2,6 Octadien 4 Ol

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for elucidating molecular geometry, electronic structure, and spectroscopic properties. However, the application of these powerful techniques to (Z)-3,7-Dimethyl-2,6-octadien-4-ol has not been documented in accessible research.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

In the absence of specific studies on this compound, we can only infer the general approach that would be taken for its geometric optimization. Theoretical chemists would typically employ a variety of functionals within DFT (e.g., B3LYP, PBE0) and ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory) to predict the most stable three-dimensional arrangement of its atoms. These calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Prediction of Spectroscopic Parameters and Reaction Energetics

A significant outcome of quantum chemical calculations is the prediction of various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data. For this compound, computational methods could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from IR and Raman spectra would correspond to the different bond stretching and bending modes within the molecule, while predicted NMR chemical shifts would provide insight into the electronic environment of each nucleus.

Furthermore, computational studies could explore the energetics of various potential reactions involving this compound, such as oxidation, dehydration, or isomerization. This would involve calculating the energy barriers and reaction enthalpies, providing a theoretical basis for its chemical reactivity. Without dedicated research, these parameters remain purely speculative.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules and their interactions with their environment. These methods are particularly useful for exploring the conformational flexibility and potential biological activity of a compound.

Analysis of Conformational Flexibility and Preferred Geometries

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics simulations could map out the potential energy surface of the molecule, identifying the various low-energy conformers and the energy barriers between them. This would reveal the molecule's preferred shapes in different environments, which is critical for understanding its physical properties and how it might interact with biological receptors.

Theoretical Studies of Interactions with Potential Biological Targets (Non-Human)

Given that many terpenoids act as semiochemicals in insects, a primary area of interest for theoretical interaction studies would be insect olfactory receptors. Molecular docking and molecular dynamics simulations are powerful tools to predict how a ligand, such as this compound, might bind to a receptor protein.

These simulations would involve building a model of a relevant insect olfactory receptor and then computationally "docking" the molecule into the receptor's binding site. The results would provide insights into the potential binding affinity and the specific molecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the ligand-receptor complex. Such studies are crucial for understanding the structure-activity relationships of semiochemicals and could guide the design of novel pest management agents. However, no such theoretical investigations have been reported for this compound.

Ecological Occurrence and Biological Roles of Z 3,7 Dimethyl 2,6 Octadien 4 Ol Non Human Focus

Natural Sources and Distribution in Various Organisms (Plants, Microorganisms, Insects)

There is no scientific literature that reports the isolation or identification of (Z)-3,7-Dimethyl-2,6-octadien-4-ol from any natural source, including plants, microorganisms, or insects. Chemical databases and scientific publications primarily focus on other isomers, such as:

(E)-3,7-Dimethyl-2,6-octadien-1-ol (Geraniol): A common component of essential oils from plants like roses, geraniums, and lemons.

(Z)-3,7-Dimethyl-2,6-octadien-1-ol (Nerol): Found in the essential oils of plants such as lemongrass and hops. wikipedia.org

Linalool (B1675412): Another isomer of 3,7-dimethyloctadienol, which is widespread in over 200 species of plants.

The specific positioning of the hydroxyl group at the C-4 position in the (Z) configuration of 3,7-Dimethyl-2,6-octadien-4-ol is not documented as a naturally occurring structure.

Role in Inter- and Intra-species Chemical Communication

Given that this compound has not been identified in any organism, there is no research to support its role in chemical communication.

Investigations into Pheromonal Activity in Insect Species

A thorough search of entomological and chemical ecology literature reveals no studies that have identified or investigated this compound as a pheromone in any insect species. Research on insect pheromones has identified numerous related compounds, but not this specific isomer.

Involvement in Plant-Herbivore or Plant-Pollinator Interactions

The involvement of a compound in plant-herbivore or plant-pollinator interactions is predicated on its production by the plant. As there is no evidence of this compound being a plant volatile, its role in these ecological interactions cannot be assessed.

Contribution to Biogenic Volatile Organic Compound Emissions in Ecosystems

Biogenic volatile organic compounds (BVOCs) are organic compounds released by living organisms. Since this compound has not been found to be produced by any organism, it is not considered a contributor to BVOC emissions in ecosystems.

Academic Applications and Future Research Trajectories for Z 3,7 Dimethyl 2,6 Octadien 4 Ol

Utilization as a Chiral Building Block and Synthon in Complex Organic Synthesis

The structural features of (Z)-3,7-Dimethyl-2,6-octadien-4-ol, specifically its chiral center at the C4 position and the presence of two double bonds, theoretically position it as a valuable chiral building block in organic synthesis. Chiral molecules, which are non-superimposable on their mirror images, are crucial in the synthesis of pharmaceuticals and other bioactive compounds, as different enantiomers can have vastly different biological effects. acslab.com

Monoterpenes, in general, are recognized as a significant part of the "chiral pool," a collection of readily available, enantiomerically pure natural products that serve as starting materials for complex syntheses. researchgate.netacs.orgnih.gov The synthesis of all eight stereoisomers of linalool (B1675412) oxide, for instance, demonstrates how a single terpene alcohol can be a precursor to a variety of chiral molecules. mdpi.com

However, a review of the current literature reveals no specific examples of this compound being employed as a synthon. The focus has predominantly been on its isomers, such as linalool, for the synthesis of complex natural products. nih.gov Future research could explore the stereoselective synthesis of this compound and its subsequent use in the construction of novel and complex molecular architectures. The reactivity of its specific arrangement of functional groups could offer unique synthetic pathways not accessible with other related terpenes.

Precursor for the Development of Novel Bioactive Compounds for Non-Human Systems

Acyclic monoterpene alcohols and their derivatives have shown a wide range of biological activities in non-human systems. For instance, linalool exhibits antimicrobial activity against various pathogens, including those affecting plants and aquatic organisms. mdpi.commdpi.comnih.gov Furthermore, derivatives of related monoterpenes, such as geraniol (B1671447) and nerol (B1678202), have been synthesized and evaluated for their fungicidal activities against plant pathogens like Rhizoctonia solani. mdpi.com

Given that minor structural modifications can significantly alter biological activity, this compound presents an intriguing candidate for the development of new bioactive agents. Research could focus on synthesizing a library of derivatives by modifying the hydroxyl group or the double bonds and screening them for activities such as:

Antimicrobial properties: Testing against a panel of plant-pathogenic fungi and bacteria.

Insecticidal or insect-repellent effects: Evaluating its potential as a natural alternative to synthetic pesticides.

Allelochemical activity: Investigating its influence on the growth and development of other plants.

The metabolism of linalool in various organisms leads to a range of oxygenated derivatives, some of which exhibit altered biological effects. nih.gov A similar investigation into the metabolic fate of this compound in different biological systems could uncover novel bioactive metabolites.

Investigations into Structure-Activity Relationships (SAR) for Defined Biological Systems (Excluding Human Clinical Data)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Such studies on terpenoids have been crucial in identifying the key structural features responsible for their effects. nih.govnih.gov For example, research on linalool and its oxygenated derivatives has provided insights into how modifications at the C8 position affect their odor profiles.

While no direct SAR studies on this compound are currently available, its structural similarity to linalool provides a basis for hypothetical investigations. A systematic study could involve the synthesis of a series of analogs with variations at key positions:

| Modification Site | Potential Analogs | Rationale for Investigation |

| C4-Hydroxyl Group | Esterification, Etherification, Oxidation to a ketone | To assess the importance of the hydroxyl group and its hydrogen-bonding capability for biological activity. |

| C2-C3 Double Bond | Hydrogenation, Epoxidation | To determine the role of this double bond in receptor binding or metabolic pathways. |

| C6-C7 Double Bond | Hydrogenation, Epoxidation | To evaluate the influence of the isopropenyl group on the overall activity. |

By comparing the biological activities of these analogs in defined non-human systems (e.g., enzyme inhibition assays, receptor binding studies on insect olfactory receptors), researchers could elucidate the pharmacophore of this compound and design more potent and selective bioactive compounds.

Development of Analytical Standards and Reference Materials for Natural Product Research

The accurate identification and quantification of components in complex natural mixtures, such as essential oils, rely on the availability of pure analytical standards. Terpene profiling is a critical aspect of quality control in various industries, including food, fragrance, and natural medicine. acslab.comresearchgate.net

Currently, this compound is not commonly included in standard terpene analysis panels, likely due to its low natural abundance or the lack of commercially available reference material. The development of a certified analytical standard for this compound would be a valuable contribution to natural product research. This would enable:

Comprehensive essential oil analysis: Researchers could screen a wide variety of plant extracts for the presence and quantity of this specific isomer, potentially identifying new natural sources.

Metabolic studies: A pure standard is essential for accurately identifying and quantifying metabolites in biological samples.

Quality control: For any future applications of this compound, a reference standard would be necessary for quality assurance and regulatory compliance.

The synthesis and purification of this compound to a high degree of purity, followed by its characterization using techniques like NMR, mass spectrometry, and chiral chromatography, would be the first step in establishing it as a reliable analytical standard.

Q & A

Q. What strategies resolve discrepancies in GC-MS data for structurally similar terpenoids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.